2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide
Description
2-(3-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide is a synthetic compound featuring a benzodioxole-substituted piperazine core linked via a 2-oxoacetyl bridge to an indole moiety, with a terminal N,N-diethylacetamide group. The diethylacetamide group may enhance lipophilicity, influencing blood-brain barrier permeability and metabolic stability .
Properties
IUPAC Name |
2-[3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5/c1-3-30(4-2)26(33)18-32-17-22(21-7-5-6-8-23(21)32)27(34)28(35)31-13-11-29(12-14-31)16-20-9-10-24-25(15-20)37-19-36-24/h5-10,15,17H,3-4,11-14,16,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGPPACCPFQOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to have anticancer activity against various cancer cell lines.
Mode of Action
It is known that similar compounds can induce apoptosis and cause cell cycle arrest in cancer cells.
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure.
Pharmacokinetics
It is known that similar compounds have high gastrointestinal absorption and are bbb permeant. They are also known to be substrates for P-glycoprotein and inhibitors for various cytochrome P450 enzymes.
Biological Activity
The compound 2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 430.52 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, derivatives have shown significant antitumor activity against various cancer cell lines. A study reported IC50 values for certain benzo[d][1,3]dioxole compounds, indicating their effectiveness in inhibiting cancer cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 (liver cancer) | 2.38 |
| Compound B | HCT116 (colon cancer) | 1.54 |
| Doxorubicin (reference) | HepG2 | 7.46 |
These findings suggest that the compound may exert similar effects due to its structural similarities with other active derivatives .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis through mitochondrial pathways by affecting proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : The compound may cause cell cycle arrest in cancer cells, preventing their proliferation and leading to increased apoptosis rates .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of related compounds:
- Antiproliferative Studies : In a study assessing various derivatives, several compounds demonstrated potent antiproliferative effects on solid tumor cell lines while showing minimal cytotoxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies .
- Molecular Docking Studies : Molecular docking studies have indicated that the compound can effectively bind to targets involved in cancer progression, suggesting a potential for further development as an anticancer agent .
- Cytokine Modulation : Research has also shown that these compounds can modulate pro-inflammatory cytokines such as IL-6 and TNF-α, which play roles in tumor progression and immune response .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that derivatives of indole and piperazine can inhibit the growth of various cancer cell lines. The compound under discussion may leverage these properties due to its structural components that facilitate interactions with biological targets involved in cancer progression.
Antimicrobial Activity
The presence of the indole and dioxole groups in the compound suggests potential antimicrobial properties. Compounds with similar frameworks have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Future studies could explore its efficacy against specific pathogens.
Neuropharmacological Effects
Piperazine derivatives are often studied for their neuropharmacological effects. The compound may exhibit activity related to neurotransmitter modulation or neuroprotection, making it a candidate for further investigation in neurodegenerative disease models.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of piperazine derivatives in combination with indole and dioxole moieties is crucial for achieving the desired pharmacological profile.
Case Studies and Research Findings
Comparison with Similar Compounds
Piperazine Modifications
The benzodioxole substituent on piperazine may confer enhanced π-π stacking with aromatic residues in target proteins compared to benzo[b][1,4]oxazin-3-one analogs (e.g., 29c/d), which exhibit moderate activity in preliminary SAR studies . The dioxole’s electron-rich structure could also reduce oxidative metabolism, extending half-life relative to unsubstituted piperazines .
Linker and Indole Effects
The indole moiety, absent in –5 analogs, is critical for CNS activity due to its similarity to serotonin .
Terminal Acetamide Variations
N,N-Diethyl substitution increases hydrophobicity (predicted logP ~3.5) compared to N-(thiazol-2-yl) (logP ~2.1) or N-methyl-N-phenyl (logP ~2.8) groups, favoring membrane permeability but possibly reducing aqueous solubility .
Research Findings and Hypotheses
- Compounds : Benzo[b][1,4]oxazin derivatives showed moderate affinity for serotonin receptors (Ki ~50–100 nM), suggesting the target’s indole and benzodioxole groups could improve potency (hypothetical Ki <50 nM) .
- Analogs : Dioxopiperidinyl-isoindole derivatives demonstrated proteasome inhibition, implying the target’s benzodioxole-piperazine core might share similar binding modes .
- Derivatives : Simpler acetamides with thiazole groups exhibited antimicrobial activity, highlighting the scaffold’s versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
